molecular formula C15H16Cl2FN5 B12263148 5-chloro-N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine

5-chloro-N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine

Cat. No.: B12263148
M. Wt: 356.2 g/mol
InChI Key: JEGPYIOCZRHLMC-UHFFFAOYSA-N
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Description

5-chloro-N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine is a compound that belongs to the class of pyrimidinamine derivatives. These compounds are known for their significant biological activities, particularly in the field of agriculture as fungicides. The unique structure of this compound, which includes both pyridine and pyrimidine rings, contributes to its diverse chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-3-fluoropyridine with piperidine under specific conditions to form an intermediate. This intermediate is then reacted with a pyrimidine derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .

Scientific Research Applications

5-chloro-N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-chloro-N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. In the case of its fungicidal activity, the compound acts as a mitochondrial complex I electron transport inhibitor, disrupting the energy production in fungal cells and leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-chloro-N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine lies in its specific combination of pyridine and pyrimidine rings, which contributes to its distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H16Cl2FN5

Molecular Weight

356.2 g/mol

IUPAC Name

5-chloro-N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine

InChI

InChI=1S/C15H16Cl2FN5/c1-22(15-20-8-11(17)9-21-15)12-2-4-23(5-3-12)14-13(18)6-10(16)7-19-14/h6-9,12H,2-5H2,1H3

InChI Key

JEGPYIOCZRHLMC-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=C(C=C(C=N2)Cl)F)C3=NC=C(C=N3)Cl

Origin of Product

United States

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